

# An In-depth Technical Guide to the Physicochemical Properties of Sodium Mentholate

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## Compound of Interest

Compound Name: *Sodium mentholate*

Cat. No.: *B092264*

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## Abstract

**Sodium mentholate**, the sodium salt of menthol, is a versatile organic compound with significant potential in chemical synthesis and pharmaceutical applications. Its role as a potent nucleophile and a chiral auxiliary makes it a valuable reagent in organic chemistry. In the pharmaceutical realm, its precursor, menthol, is well-known for its physiological effects, and **sodium mentholate** is explored as a permeation enhancer in transdermal drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical properties of **sodium mentholate**, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological interactions. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

## Chemical Identity and Structure

**Sodium mentholate** is the alkoxide salt formed from the deprotonation of menthol. The most common isomer is derived from (-)-menthol, which has the (1R,2S,5R) configuration.

Property	Value/Descriptor	Source(s)
IUPAC Name	sodium;(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-olate	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	19321-38-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NaO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	178.25 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Canonical SMILES	CC1CCC(C(C1)[O-])C(C)C.[Na+]	<a href="#">[1]</a>
Isomeric SMILES	C[C@H]1CC--INVALID-LINK--[O-]>C@HC(C)C.[Na+]	<a href="#">[1]</a>
InChI Key	HTMDLQGFGSQOLM-YMQJAAJZSA-N	<a href="#">[2]</a>
Appearance	White crystalline solid	<a href="#">[1]</a>

## Physicochemical Properties

The utility of **sodium mentholate** in various applications is dictated by its physical and chemical properties.

## Solubility

**Sodium mentholate** is characterized by its high solubility in polar solvents, a property attributed to its ionic nature. In contrast, it is insoluble in non-polar media.

Solvent	Solubility	Source(s)
Water	Miscible	<a href="#">[1]</a>
Ethanol	Miscible	<a href="#">[1]</a>
Methanol	Miscible	<a href="#">[1]</a>
Hexane	Insoluble	<a href="#">[1]</a>

Quantitative solubility data is not readily available in the literature, with sources describing it as "miscible" in polar solvents. This suggests a very high degree of solubility.

## Thermal Properties

The thermal stability of **sodium mentholate** is an important consideration for its storage and handling.

Property	Value	Source(s)
Boiling Point	222 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[6]</a>
Flash Point	86.7 °C	<a href="#">[1]</a> <a href="#">[6]</a>
Melting Point	Data on melting points varies based on purity but typically falls within standard ranges for similar compounds.	<a href="#">[7]</a>

Note: The melting point of **sodium mentholate** is sensitive to impurities and may vary. A precise melting point for the pure compound is not consistently reported.

## Acid-Base Properties

As the salt of a weak acid (menthol) and a strong base (sodium hydroxide), **sodium mentholate** is a strong base.

Property	Estimated Value	Source(s)
pKa of Conjugate Acid (Menthol)	~18-19	<a href="#">[8]</a>

This estimated pKa of menthol suggests that **sodium mentholate** is a significantly strong base, capable of deprotonating a wide range of protic solvents and organic functional groups.

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of **sodium mentholate**. While specific experimental spectra for **sodium mentholate** are not widely published, the expected spectral characteristics can be inferred from the known properties of alkoxides and the menthol backbone.

#### 2.4.1. Infrared (IR) Spectroscopy

The FTIR spectrum of a sodium alkoxide, like **sodium mentholate**, will show characteristic peaks. The broad O-H stretching band of the parent alcohol (menthol) around  $3300\text{ cm}^{-1}$  will be absent. Key expected absorptions include:

- C-H stretching: Strong absorptions in the  $2850\text{-}2960\text{ cm}^{-1}$  region due to the methyl and methylene groups of the cyclohexane ring and isopropyl group.
- C-O stretching: A strong band in the  $1050\text{-}1150\text{ cm}^{-1}$  region, characteristic of the alkoxide C-O bond.

#### 2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton spectrum will show signals corresponding to the menthol framework. The proton on the carbon bearing the oxygen (C-1) will be shifted upfield compared to menthol due to the increased electron density of the alkoxide. The characteristic hydroxyl proton signal of menthol will be absent.
- $^{13}\text{C}$  NMR: The carbon spectrum will also reflect the menthol structure. The C-1 carbon will experience a significant downfield shift upon deprotonation to form the alkoxide.

## Experimental Protocols

### Synthesis of Sodium Mentholate

**Sodium mentholate** is typically prepared by the reaction of menthol with a strong sodium base.

#### 3.1.1. Reaction with Sodium Hydroxide

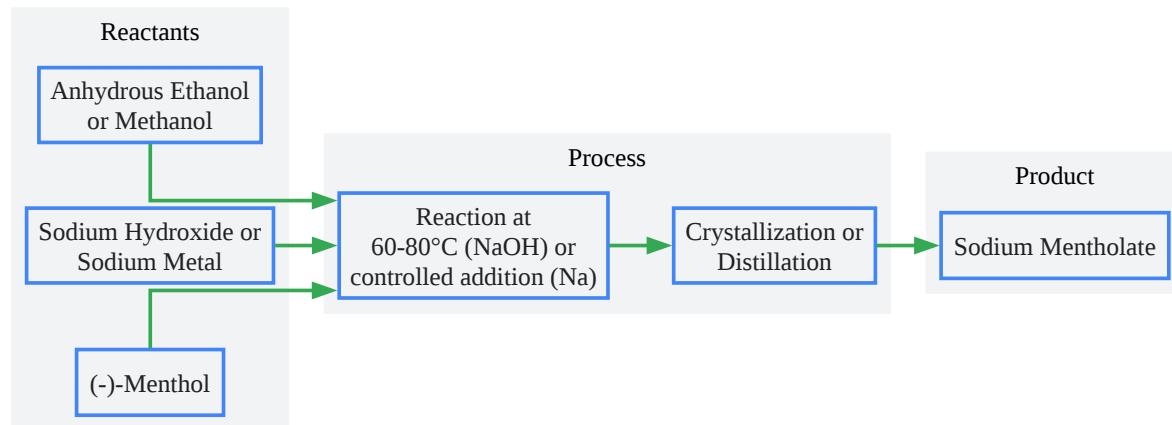
This method involves the reaction of menthol with sodium hydroxide in a suitable polar solvent.

- Materials: (-)-Menthol, sodium hydroxide, ethanol (anhydrous).
- Procedure:
  - Dissolve (-)-menthol in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
  - Add a stoichiometric amount of sodium hydroxide to the solution.
  - Heat the mixture to a temperature between 60-80°C and stir until the reaction is complete.  
[1] The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
  - Upon completion, the solvent is removed under reduced pressure to yield crude **sodium mentholate**.
  - The product can be purified by crystallization or distillation.[5]

### 3.1.2. Reaction with Sodium Metal

A more reactive method involves the direct reaction of menthol with sodium metal.

- Materials: (-)-Menthol, sodium metal, anhydrous alcohol (e.g., ethanol or methanol).
- Procedure:
  - In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (-)-menthol in the chosen anhydrous alcohol.
  - Carefully add small pieces of sodium metal to the solution at a controlled rate to manage the exothermic reaction and hydrogen gas evolution. The reaction should be carried out in a well-ventilated fume hood.
  - Continue stirring until all the sodium has reacted.
  - The resulting **sodium mentholate** solution can be used directly or the solvent can be removed to isolate the solid product.



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**Figure 1:** General workflow for the synthesis of **sodium mentholate**.

## Characterization Protocols

### 3.2.1. Melting Point Determination

The melting point is a key indicator of purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:
  - A small, dry sample of **sodium mentholate** is packed into a capillary tube.
  - The tube is placed in the melting point apparatus.
  - The temperature is increased gradually, and the range from the first sign of melting to complete liquefaction is recorded.

### 3.2.2. Spectroscopic Analysis

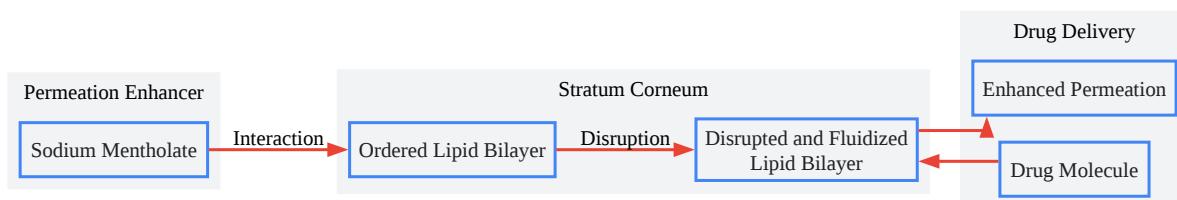
- FTIR Spectroscopy:
  - Prepare a KBr pellet or a Nujol mull of the **sodium mentholate** sample.

- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Analyze the spectrum for the characteristic peaks of C-H and C-O stretching, and the absence of the O-H band.
- NMR Spectroscopy:
  - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, as it is less reactive with alkoxides than chloroform-d).
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
  - Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the known structure of the menthol backbone.

## Applications in Drug Development

### Role as a Permeation Enhancer

Menthol is a well-established permeation enhancer in transdermal drug delivery systems, and **sodium mentholate** is investigated for similar properties. The proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating the passage of drug molecules.

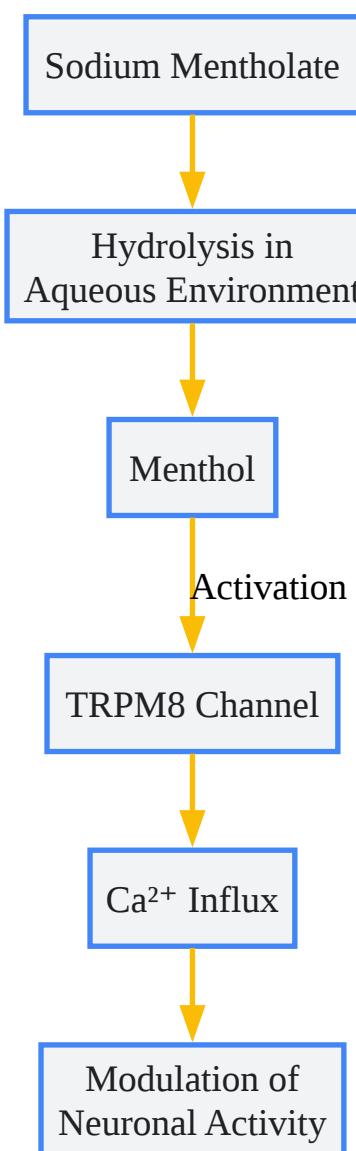


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**Figure 2:** Proposed mechanism of skin permeation enhancement by **sodium mentholate**.

### Potential Interaction with Signaling Pathways

The biological effects of menthol are primarily mediated through its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold and menthol sensor.[\[9\]](#)[\[10\]](#) [\[11\]](#)[\[12\]](#) While there is no direct evidence of **sodium mentholate** binding to TRPM8, it is plausible that in an aqueous biological environment, **sodium mentholate** may hydrolyze to menthol, which can then activate the TRPM8 channel.[\[1\]](#) This indirect activation could lead to downstream signaling events associated with TRPM8 activation, such as calcium influx and modulation of neuronal activity.



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**Figure 3:** Hypothetical pathway for the biological action of **sodium mentholate** via hydrolysis to menthol and subsequent TRPM8 activation.

## Conclusion

**Sodium mentholate** possesses a unique combination of physicochemical properties that make it a compound of interest for both synthetic chemists and pharmaceutical scientists. Its strong basicity and nucleophilicity are key to its utility in organic synthesis, while its relationship to menthol suggests potential applications in drug delivery. Further research is warranted to fully quantify its solubility and melting point, obtain detailed experimental spectroscopic data, and elucidate its precise mechanism of action as a permeation enhancer and its direct or indirect interactions with biological signaling pathways. This guide serves as a foundational resource for professionals seeking to explore and utilize the properties of **sodium mentholate** in their research and development endeavors.

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